リバビリン
概要
説明
リバビリンは、1972年に初めて合成され、それ以来、C型肝炎、呼吸器合胞体ウイルス、および特定のウイルス性出血熱などのさまざまなウイルス感染症の治療に使用されてきました . リバビリンは、これらの感染症の治療における重要性から、世界保健機関の必須医薬品リストに掲載されています .
2. 製法
合成経路と反応条件: リバビリンは、1,2,4-トリアゾール-3-カルボキサミドの化学合成、それに続く酵素触媒によるトランスグリコシル化反応を含む化学酵素プロセスによって合成されます . 主要な中間体である1,2,4-トリアゾール-3-カルボキサミドは、チペン・グリンシュタイン法を用いて5-アミノ-1,2,4-トリアゾール-3-カルボン酸から合成されます . 最終生成物は、1,2,3,5-テトラ-O-アセチル-β-D-リボフラノースと1,2,4-トリアゾールカルボン酸エステルとの縮合、それに続くメタノール性アンモニア溶液による処理によって得られます .
工業的生産方法: リバビリンの工業的生産には、高収率と高純度を達成するために化学酵素プロセスを最適化することが含まれます。 このプロセスには、大腸菌から分離したプリンヌクレオシドホスホリラーゼを生物触媒として使用することが含まれます . この方法により、99.5%を超える純度のリバビリンを信頼性が高く効率的に生産できます .
作用機序
リバビリンは、複数のメカニズムを通じてその抗ウイルス効果を発揮します。
イノシンモノリン酸脱水素酵素(IMPDH)の阻害: これにより、グアノシン三リン酸プールが枯渇し、ウイルスRNA合成が阻害されます.
ポリメラーゼ阻害: リバビリンは、さまざまなウイルスの複製に影響を与える、ウイルスポリメラーゼの阻害剤として作用します.
突然変異: リバビリンは、ウイルスRNAに突然変異を誘発し、エラーカタストロフィーとウイルスの生存能力の喪失につながります.
6. 類似化合物の比較
リバビリンは、以下のような他のヌクレオシドアナログと比較されます。
テカデノソン: 構造が似ており、抗ウイルス特性のために使用されます.
クラドリビン: 抗ウイルス療法に適用される別のヌクレオシドアナログ.
モルヌピラビル: 異なる作用機序を持つ、より新しい抗ウイルスヌクレオシドアナログ.
ユニークさ: リバビリンは、幅広い抗ウイルス活性と複数の作用機序により、ヌクレオシドアナログの中でもユニークな存在です . さまざまなウイルス経路を標的とする能力と、併用療法での使用は、抗ウイルス治療における汎用性と重要性を示しています .
科学的研究の応用
Ribavirin has a wide range of scientific research applications:
Chemistry: Ribavirin is used as a model compound in nucleoside analog research and synthesis.
Biology: It is studied for its effects on viral replication and mutagenesis.
Medicine: Ribavirin is used to treat hepatitis C, respiratory syncytial virus, and viral hemorrhagic fevers It is also being investigated for its potential use in treating acute myeloid leukemia.
Industry: Ribavirin is produced and utilized in the pharmaceutical industry for its antiviral properties.
生化学分析
Biochemical Properties
Ribavirin plays a significant role in biochemical reactions by interfering with the synthesis of viral mRNA. It is phosphorylated intracellularly by adenosine kinase to form ribavirin mono-, di-, and triphosphate metabolites . These metabolites inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a reduction in guanosine triphosphate (GTP) levels, which are essential for viral RNA synthesis . Ribavirin also interacts with viral RNA-dependent RNA polymerase, causing lethal mutagenesis of the viral genome .
Cellular Effects
Ribavirin exerts extensive perturbation of cellular and viral gene expression. It affects various types of cells by disrupting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . Ribavirin’s impact on cell function includes inhibition of nucleocytoplasmic transport of eukaryotic initiation factor 4E (eIF4E)-sensitive mRNA, leading to reduced protein synthesis . Additionally, ribavirin induces oxidative stress and apoptosis in infected cells .
Molecular Mechanism
At the molecular level, ribavirin exerts its effects through several mechanisms. It is phosphorylated to ribavirin triphosphate, which inhibits IMPDH, reducing GTP levels . Ribavirin also acts as a mutagen, incorporating into viral RNA and causing lethal mutagenesis . Furthermore, ribavirin disrupts the subcellular localization of eIF4E, inhibiting its function in mRNA translation . These interactions collectively inhibit viral replication and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, ribavirin’s effects change over time. It has a long half-life and requires several weeks to reach steady-state concentrations . Ribavirin’s stability and degradation are influenced by its phosphorylation state, with phosphorylated metabolites being more stable . Long-term effects of ribavirin include sustained inhibition of viral replication and potential development of resistance .
Dosage Effects in Animal Models
The effects of ribavirin vary with different dosages in animal models. In mice, ribavirin at a dosage of 100 mg/kg/day prolonged survival and reduced viral titers in a model of Crimean-Congo hemorrhagic fever . High doses of ribavirin can cause toxic effects, including hemolytic anemia and teratogenicity . Threshold effects are observed, with higher doses leading to increased efficacy but also higher toxicity.
Metabolic Pathways
Ribavirin undergoes two primary metabolic pathways: reversible phosphorylation and degradation via deribosylation and amide hydrolysis . These pathways yield ribavirin triphosphate and triazole carboxylic acid metabolites . Ribavirin’s interaction with enzymes such as adenosine kinase and IMPDH is crucial for its antiviral activity . These interactions affect metabolic flux and metabolite levels, influencing ribavirin’s efficacy and toxicity.
Transport and Distribution
Ribavirin is transported and distributed within cells and tissues through equilibrative nucleoside transporters (ENTs) . Upon cellular entry, ribavirin is phosphorylated and accumulates in erythrocytes, leading to dose-limiting hemolytic anemia . Ribavirin’s large distribution volume and renal elimination contribute to its prolonged half-life and steady-state concentrations .
Subcellular Localization
Ribavirin’s subcellular localization affects its activity and function. It disrupts the localization of eIF4E, inhibiting its role in mRNA translation . Ribavirin’s interaction with eIF4E involves binding to its m7G cap structure, preventing eIF4E from facilitating cap-dependent translation . This disruption of subcellular organization is a key mechanism by which ribavirin exerts its antiviral effects.
準備方法
Synthetic Routes and Reaction Conditions: Ribavirin is synthesized through a chemoenzymatic process that involves the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction . The key intermediate, 1,2,4-triazole-3-carboxamide, is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid using the Chipen-Grinshtein method . The final product is obtained through the condensation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with 1,2,4-triazolecarboxylic acid esters, followed by treatment with methanolic ammonia solution .
Industrial Production Methods: Industrial production of ribavirin involves optimizing the chemoenzymatic process to achieve high yield and purity. The process includes the use of purine nucleoside phosphorylase isolated from Escherichia coli as a biocatalyst . This method ensures a reliable and efficient production of ribavirin with more than 99.5% purity .
化学反応の分析
反応の種類: リバビリンは、リン酸化、デリボシル化、アミド加水分解など、さまざまな化学反応を起こします .
一般的な試薬と条件:
リン酸化: リバビリンは、細胞内でアデノシンキナーゼによってリン酸化され、リバビリンモノリン酸、ジリン酸、トリリン酸代謝産物を形成します.
デリボシル化とアミド加水分解: これらの反応により、細胞内でさらに処理される中間体が生成されます.
主要な生成物: これらの反応から生成される主要な生成物には、リバビリンモノリン酸、リバビリンジリン酸、リバビリントリリン酸が含まれます .
4. 科学研究への応用
リバビリンは、幅広い科学研究への応用があります。
類似化合物との比較
Ribavirin is compared with other nucleoside analogs such as:
Tecadenoson: Similar in structure and used for its antiviral properties.
Cladribine: Another nucleoside analog with applications in antiviral therapy.
Molnupiravir: A newer antiviral nucleoside analog with a different mechanism of action.
Uniqueness: Ribavirin’s broad-spectrum antiviral activity and multiple mechanisms of action make it unique among nucleoside analogs . Its ability to target various viral pathways and its use in combination therapies highlight its versatility and importance in antiviral treatment .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Record name | RIBAVIRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023557 | |
Record name | Ribavirin | |
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Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid | |
Record name | RIBAVIRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ribavirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L | |
Record name | RIBAVIRIN | |
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Record name | Ribavirin | |
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URL | https://www.drugbank.ca/drugs/DB00811 | |
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Record name | RIBAVIRIN | |
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Record name | Ribavirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Ribavirin is reported to have several mechanism of actions that lead to inhibition of viral RNA and protein synthesis. After activation by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is the predominant metabolite which directly inhibits viral mRNA polymerase by binding to the nucleotide binding site of the enzyme. This prevents the binding of the correct nucleotides, leading to a reduction in viral replication or to the production of defective virions. RTP also demonstrates an inhibitory action on viral mRNA guanylyltransferase and mRNA 2′-O-methyltransferase of dengue virus. Inhibition of these enzymes disrupts the posttranslational capping of the 5′ end of viral mRNA through ribavirin being incorporated at the 5′ end in place of guanosine and preventing the cap methylation step. Inhibition of host inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pool is proposed to be another mechanism of action of ribavirin. IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis. GMP is later converted to guanosine triphoshpate (GTP). Ribavirin monophosphate mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH. Inhibited de novo synthesis of guanine nucleotides and decreased intracellular GTP pools leads to a decline in viral protein synthesis and limit replication of viral genomes. Ribavirin acts as a mutagen in the target virus to cause an 'error catastrophe' due to increased viral mutations. RTP pairs with cytidine triphosphate or uridine triphosphate with equal efficiency and to block HCV RNA elongation. It causes premature termination of nascent HCV RNA and increases mutagenesis by producing defective virions. Ribavirin also exerts an immunomodulatory action of the host to the virus by shifting a Th2 response in favor of a Th1 phenotype. Th2 response and production of type 2 cytokines such as IL-4, IL-5, and IL-10 stimulates the humoral response which enhances immunity toward the virus. Ribavirin enhanced induction of interferon-related genes, including the interferon-α receptor, and down-regulation of genes involved in interferon inhibition, apoptosis, and hepatic stellate cell activation in vitro., The exact mechanism of action of the antiviral activity of ribavirin has not been fully elucidated, but the drug appears to exert its antiviral activity by interfering with RNA and DNA synthesis and subsequently inhibiting protein synthesis and viral replication. The antiviral activity of the drug results principally in an intracellular virustatic effect in cells infected with ribavirin sensitive RNA or DNA viruses; however, specific mechanisms of action of the drug may vary depending on the virus. In virus infected cells in vitro, ribavirin generally exhibits a greater affinity for inhibition of viral DNA and RNA synthesis than cellular (host cell) DNA and RNA synthesis. However, in vesicular stomatitis virus infected cells in vitro, the drug appeared to exhibit a greater affinity for inhibition of cellular than viral RNA synthesis. Inhibition of cellular RNA synthesis usually occurs only at in vitro concentrations higher than those necessary for inhibition of cellular DNA synthesis., The antiviral activity of ribavirin appears to depend principally on intracellular conversion of the drug to ribavirin-5'-triphosphate and -monophosphate. Ribavirin-5'-diphosphate exhibits minimal antiviral activity compared with the monophosphate or triphosphate. Ribavirin is readily absorbed across the cellular plasma membrane, probably via a nucleoside transport mechanism. The drug is then converted via cellular enzymes to deribosylated ribavirin (the 1,2,4-triazole-3-carboxamide) and phosphorylated to ribavirin-5'-monophosphate, -diphosphate, and -triphosphate. Phosphorylation of ribavirin occurs principally in virus infected cells, but also occurs in uninfected cells. Ribavirin is converted to ribavirin-5'-monophosphate via adenosine kinase; the monophosphate is phosphorylated to the diphosphate and triphosphate via other cellular enzymes, including adenosine kinase. The enzyme deoxyadenosine kinase may also participate in the phosphorylation of ribavirin. Formation of ribavirin-5'-monophosphate appears to be the rate limiting step in the formation of ribavirin-5'-triphosphate. The extent of phosphorylation of ribavirin by both uninfected and virus-infected cells in vitro is directly related to the extracellular (eg, in the culture medium) concentration of the drug. Ribavirin-5'-triphosphate is the principal intracellular form of the drug,with only approximately 4 and 12% of the phosphorylated metabolites present as ribavirin-5'-diphosphate and -monophosphate, respectively. Transit of the drug out of cells appears to occur only after dephosphorylation via phosphatases., In vitro studies with influenza virus indicate that ribavirin-5'-triphosphate functions as a preferential inhibitor of viral RNA polymerase. Ribavirin-5'-triphosphate competes with adenosine-5'-triphosphate and guanosine-5'-triphosphate for viral RNA polymerase. Inhibition of cellular (host cell) RNA polymerase reportedly is minimal and reversible. In vitro studies with influenza virus have shown that ribavirin-5'-triphosphate also inhibits viral replication by inhibiting guanylyltransferase and methyltransferase, enzymes necessary for the addition of guanosine triphosphate to the 5' terminus ("cap") of viral messenger RNA (mRNA), and by competing with guanosine for incorporation into the 5' terminus of viral mRNA. Although the rate of synthesis of mRNA does not appear to be affected, the efficiency of translation of mRNA inviral replication is decreased by about 80%. Viruses in which the 5' mRNA terminus is naturally absent (eg, poliovirus) are generally not substantially inhibited by ribavirin., In vitro studies indicate that ribavirin inhibits phosphorylation of thymidine at drug concentrations of 2 umol/L (0.5 ug/mL) and that DNA synthesis is inhibited only at drug concentrations of 200 umol/L (50 ug/mL). Unlike acyclovir, ribavirin appears to be incorporated minimally, if at all, into growing chains of DNA and RNA. In vitro studies with vaccinia virus have shown that the virus DNA fails to coat in the presence of ribavirin, resulting in incomplete viral particles., At lower dosages, stimulation of antibody formation against some viruses has been reported. The drug has been shown to stimulate T cells (T-lymphocytes) indirectly by inhibiting splenic suppressor cells and to produce a dose dependent inhibition of antigen and mitogen induced proliferation of lymphocytes without affecting cell survival. In human infants, antibody formation against respiratory syncytial virus has decreased during therapy with ribavirin, but the clinical importance of this finding is not known. The drug has been shown to have little, if any, effect on antibody formation against influenza A or B or measles virus in infected patients. Decreases in antibody formation during viral infections may result from decreases in antigenic stimulation secondary to ribavirin-induced inhibition of viral replication or from a direct inhibition of antibody formation by the drug. Ribavirin may indirectly inhibit respiratory syncytial virus specific immunoglobulin E and histamine, which are increased in infants who have wheezing in association with respiratory syncytial virus infection, by decreasing respiratory syncytial virus and attendant antigenic stimulation. | |
Record name | Ribavirin | |
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Color/Form |
Colorless, White crystalline powder | |
CAS No. |
36791-04-5 | |
Record name | RIBAVIRIN | |
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Record name | Ribavirin | |
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Record name | Ribavirin | |
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Record name | RIBAVIRIN | |
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Record name | RIBAVIRIN | |
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Record name | Ribavirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C | |
Record name | RIBAVIRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ribavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIBAVIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ribavirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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